3,5-Dichloro-2-hydroxybenzonitrile

説明

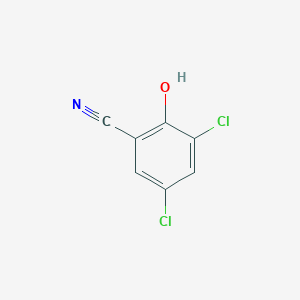

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3,5-dichloro-2-hydroxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2NO/c8-5-1-4(3-10)7(11)6(9)2-5/h1-2,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTQVCIUXSLXAPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C#N)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70613767 | |

| Record name | 3,5-Dichloro-2-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70613767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3336-32-1 | |

| Record name | 3,5-Dichloro-2-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70613767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 3,5 Dichloro 2 Hydroxybenzonitrile

Strategies for the Synthesis of 3,5-Dichloro-2-hydroxybenzonitrile

The synthesis of this compound can be approached through direct synthetic routes starting from appropriately substituted precursors or via the functionalization of related benzonitrile (B105546) scaffolds.

Direct Synthetic Routes

A plausible direct route to this compound involves a two-step process starting from 2,4-dichlorophenol (B122985). The first step is the formylation of 2,4-dichlorophenol to produce 3,5-dichlorosalicylaldehyde (B181256). This transformation can be achieved using various methods, including the Duff reaction or by reacting with hexamethylenetetramine in an acidic medium.

The subsequent step involves the conversion of the aldehyde functionality of 3,5-dichlorosalicylaldehyde into a nitrile group. This is a common transformation in organic synthesis and can be accomplished through the formation of an aldoxime followed by dehydration. The reaction of the aldehyde with hydroxylamine (B1172632) hydrochloride in the presence of a base yields the corresponding oxime. Subsequent dehydration of this oxime, using reagents such as acetic anhydride, thionyl chloride, or various modern dehydrating agents, affords the desired this compound. A general one-pot method for converting aldehydes to nitriles using hydroxylamine in formic acid has also been described. researchgate.net

| Starting Material | Intermediate | Reagents | Product |

| 2,4-Dichlorophenol | 3,5-Dichlorosalicylaldehyde | 1. Hexamethylenetetramine, acid2. Hydroxylamine hydrochloride3. Dehydrating agent | This compound |

Preparation via Functionalization of Related Benzonitrile Scaffolds

An alternative approach involves the functionalization of a pre-existing benzonitrile or a related heterocyclic scaffold. A notable example is the synthesis of a derivative, 1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid. This was achieved by the direct chlorination of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid using hydrochloric acid in the presence of hydrogen peroxide. uwindsor.canih.gov This reaction introduces the two chlorine atoms onto the phenyl ring, demonstrating a late-stage functionalization to achieve the desired substitution pattern.

While direct hydroxylation of 3,5-dichlorobenzonitrile (B1202942) at the ortho position is challenging, directed ortho-metalation (DoM) strategies could potentially be employed. In such a strategy, a directing group would guide the deprotonation of the ortho-position, followed by reaction with an electrophilic oxygen source. However, the nitrile group itself is not a strong directing group for this purpose, and the presence of two deactivating chlorine atoms would further hinder this approach.

Derivatization and Analog Synthesis from this compound

The chemical handles present in this compound, namely the hydroxyl and nitrile groups, as well as the activated aromatic ring, allow for a variety of derivatization reactions to synthesize novel and complex molecules.

Synthesis of Novel Heterocyclic Derivatives (e.g., Pyrrolidinone, Hydrazone, Azole Analogues)

The 3,5-dichloro-2-hydroxyphenyl moiety has been successfully incorporated into various heterocyclic systems. As mentioned earlier, 1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid serves as a key intermediate. The carboxylic acid functionality of this pyrrolidinone derivative can be further modified. For instance, it can be converted into a carbohydrazide, which is a versatile precursor for the synthesis of hydrazones and various azole analogues, such as 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles. uwindsor.ca

The synthesis of hydrazone derivatives can also be achieved from the corresponding aldehyde. For example, 3,5-dichlorosalicylaldehyde can be reacted with hydrazine (B178648) monohydrate or other hydrazine derivatives to form 3,5-dichloro-2-hydroxybenzaldehyde hydrazones. chemicalbook.com

| Precursor | Reagent(s) | Heterocyclic Derivative |

| 1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | 1. SOCl₂2. Hydrazine hydrate | 1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carbohydrazide |

| 1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carbohydrazide | Aromatic aldehydes | Hydrazone analogues |

| 1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carbohydrazide | CS₂/KOH | 1,3,4-Oxadiazole-2-thiol analogues |

| 3,5-Dichlorosalicylaldehyde | Hydrazine monohydrate | 3,5-Dichloro-2-hydroxybenzaldehyde hydrazone |

Incorporation into Complex Molecular Architectures (e.g., Benzo[g]quinoline-5,10-diones)

The 3,5-dichloro-2-hydroxyphenyl unit has been identified in complex polycyclic aromatic structures, specifically in a derivative of benzo[h]quinoline, which is an isomer of the benzo[g]quinoline system. The compound 2-(3,5-dichloro-2-hydroxy-phenyl)benzo[h]quinoline-4-carboxylic acid has been reported, indicating that a derivative of this compound can be used as a building block for the synthesis of these complex heterocycles. chemicalbook.com

The synthesis of such quinoline (B57606) derivatives can be accomplished through classic named reactions such as the Pfitzinger or Friedländer annulation reactions. The Pfitzinger reaction involves the condensation of isatin (B1672199) with a carbonyl compound containing an α-methylene group in the presence of a base to yield a substituted quinoline-4-carboxylic acid. wikipedia.orgresearchgate.net The Friedländer synthesis, on the other hand, is the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. nih.govnih.gov In the context of synthesizing 2-(3,5-dichloro-2-hydroxyphenyl)benzo[g]quinoline derivatives, a plausible route would involve the reaction of a 2-aminonaphthalene derivative with a ketone bearing the 3,5-dichloro-2-hydroxyphenyl moiety, such as 1-(3,5-dichloro-2-hydroxyphenyl)ethan-1-one.

Chemical Reactivity and Mechanistic Studies of this compound

The chemical reactivity of this compound is governed by the interplay of the electronic effects of its substituents. The hydroxyl group is an activating, ortho-, para-directing group for electrophilic aromatic substitution, while the chlorine atoms and the nitrile group are deactivating groups. The chlorine atoms are ortho-, para-directing, and the nitrile group is a meta-directing group.

In the case of electrophilic aromatic substitution, the regioselectivity will be determined by the combined directing effects of these groups. The powerful activating effect of the hydroxyl group would likely direct incoming electrophiles to the positions ortho and para to it. The position para to the hydroxyl group is already occupied by a chlorine atom. The other ortho position is adjacent to the nitrile group, which may sterically hinder substitution. Therefore, electrophilic attack is most likely to occur at the carbon atom ortho to the hydroxyl group and meta to the nitrile group (position 6).

For nucleophilic aromatic substitution (SNAr), the aromatic ring is activated by the electron-withdrawing nitrile group and the two chlorine atoms. However, for a nucleophile to displace one of the chlorine atoms, the reaction conditions would need to be harsh, as the ring is not as strongly activated as in, for example, dinitro- or trinitro-substituted halobenzenes. The hydroxyl group, being electron-donating by resonance, would disfavor nucleophilic attack. Mechanistic studies would be required to fully elucidate the reactivity and regioselectivity of this compound in various chemical transformations.

Nucleophilic and Electrophilic Reaction Pathways

The reactivity of this compound is characterized by reactions involving the phenolic hydroxyl group, the aromatic ring, and the nitrile group.

Nucleophilic Reactions: The hydroxyl group can act as a nucleophile, participating in reactions such as etherification. For instance, in the presence of a base and an alkyl halide (Williamson ether synthesis), it is expected to form the corresponding ether, 2-alkoxy-3,5-dichlorobenzonitrile. The hydroxyl group also facilitates the formation of derivatives. For example, after conversion of the nitrile to a carboxylic acid, the resulting 3,5-dichloro-2-hydroxybenzoic acid can be converted to 3,5-dichloro-2-hydroxybenzoyl chloride, which is a reactive acylating agent for nucleophiles like amines. orscience.ru

The chlorine atoms on the ring are generally unreactive towards nucleophilic aromatic substitution due to the absence of strong electron-withdrawing groups in the ortho or para positions. Such reactions typically require harsh conditions or specialized catalysts.

Electrophilic Reactions: The aromatic ring of this compound is significantly deactivated towards electrophilic aromatic substitution. The two chlorine atoms and the nitrile group are electron-withdrawing and direct incoming electrophiles to the meta position, while the hydroxyl group is an activating ortho-, para-director. The positions available for substitution are C4 and C6. The directing effects of the substituents are conflicting, and the cumulative deactivating effect makes electrophilic substitution challenging. However, electrophilic chlorination of a related compound, 1-(2-hydroxyphenyl)-5-pyrrolidine-3-carboxylic acid, has been achieved using hydrochloric acid and hydrogen peroxide to yield the 3,5-dichloro derivative, indicating that halogenation is possible under specific oxidative conditions. nih.gov

A key derivative, 3,5-dichlorosalicylaldehyde, can be synthesized and subsequently used to form Schiff bases by reacting with hydrazides, such as 3-methoxybenzohydrazide in methanol. nih.gov This demonstrates a reaction pathway where the nitrile group is first transformed, and then the resulting aldehyde engages in further reactions.

Oxidation and Reduction Transformations

The oxidation and reduction reactions of this compound primarily target the nitrile group and the aromatic system.

Oxidation: The phenolic hydroxyl group makes the molecule susceptible to oxidation, which can potentially lead to the formation of quinone-type structures or polymeric materials under specific conditions. While direct oxidation studies on this compound are not extensively documented, research on similar phenolic compounds like 3,5-dihydroxybenzoic acid shows that advanced oxidation processes, such as UV/H₂O₂ or UV/Fenton-like reactions, can lead to the formation of new chromophoric compounds and eventual degradation of the aromatic ring. mdpi.com Strong oxidizing agents like potassium permanganate (B83412) are known to oxidize alkyl side chains on benzene (B151609) rings to carboxylic acids, but in the absence of such a side chain, the aromatic ring of this compound is expected to be relatively stable to mild oxidation, though it can be degraded by more powerful reagents. masterorganicchemistry.com

Reduction: The nitrile group is readily susceptible to reduction. Catalytic hydrogenation is an effective method for this transformation. Using catalysts such as Raney Nickel in an alcohol solvent under hydrogen pressure, the nitrile group can be reduced to a primary amine, yielding 3,5-dichloro-2-hydroxybenzylamine. This process is analogous to the reduction of 3,4-dichloronitrobenzene (B32671) to 3,4-dichloroaniline (B118046), which proceeds efficiently under similar conditions. google.com

| Reaction Type | Reagent/Catalyst | Product | Reference |

| Reduction | H₂ / Raney-Ni | 3,5-Dichloro-2-hydroxybenzylamine | google.com |

Hydrolytic Stability and Degradation Mechanisms

The nitrile group of this compound can be hydrolyzed to a carboxylic acid, a common transformation for benzonitriles. This degradation can occur under chemical or biological conditions.

Chemical Hydrolysis: The hydrolysis can be catalyzed by either acid or base.

Acidic Hydrolysis: In an acidic environment (e.g., pH 1-4) at elevated temperatures (e.g., 50-90 °C), the nitrile is directly hydrolyzed to 3,5-dichloro-2-hydroxybenzoic acid. masterorganicchemistry.com

Alkaline Hydrolysis: Under basic conditions (e.g., pH 11-14) using reagents like sodium hydroxide (B78521) or potassium hydroxide at temperatures between 50-90 °C, the nitrile is first converted to the corresponding carboxylate salt (e.g., sodium 3,5-dichloro-2-hydroxybenzoate). Subsequent acidification of the reaction mixture yields the final product, 3,5-dichloro-2-hydroxybenzoic acid. masterorganicchemistry.com

Enzymatic Hydrolysis: Certain microorganisms possess enzymes capable of degrading benzonitriles. Soil actinobacteria, for example, produce nitrilase enzymes that hydrolyze the nitrile group directly to a carboxylic acid. Studies on the herbicide chloroxynil (3,5-dichloro-4-hydroxybenzonitrile) have demonstrated that bacteria like Rhodococcus rhodochrous can efficiently transform the nitrile group into the corresponding carboxylic acid. youtube.com This biological pathway represents an important environmental degradation mechanism.

| Hydrolysis Type | Conditions | Intermediate/Product | Reference |

| Acidic | pH 1-4, 50-90 °C | 3,5-Dichloro-2-hydroxybenzoic acid | masterorganicchemistry.com |

| Alkaline | pH 11-14, 50-90 °C | 3,5-Dichloro-2-hydroxybenzoate salt | masterorganicchemistry.com |

| Enzymatic | Nitrilase (e.g., from Rhodococcus) | 3,5-Dichloro-2-hydroxybenzoic acid | youtube.com |

Photochemical Transformations and Reaction Kinetics in Aqueous Environments

In aqueous environments, this compound is subject to photochemical transformations when exposed to ultraviolet (UV) light. While specific kinetic studies on this exact isomer are limited, extensive research on the closely related isomer, chloroxynil (3,5-dichloro-4-hydroxybenzonitrile), provides significant insight into the expected reaction pathways. researchgate.net

The primary photochemical reaction for dihalogenated hydroxybenzonitriles in pure water is the photohydrolysis of a carbon-halogen bond. This reaction involves the substitution of a chlorine atom with a hydroxyl group from the water, leading to a monohalogenated dihydroxybenzonitrile. For 3,5-dichloro-4-hydroxybenzonitrile (B167504), this results in the formation of products such as 3-chloro-5-hydroxy-4-hydroxybenzonitrile (which is 5-chloro-3,4-dihydroxybenzonitrile). researchgate.net

A minor pathway observed is photoreduction, where a chlorine atom is replaced by a hydrogen atom. This pathway becomes more significant in the presence of humic acids, which can act as photosensitizers or hydrogen donors. The photoreduction of 3,5-dichloro-4-hydroxybenzonitrile yields 3-chloro-4-hydroxybenzonitrile. researchgate.net

| Photochemical Pathway | Reactant | Conditions | Major Product (Analogous) | Minor Product (Analogous) | Reference |

| Photohydrolysis | This compound | UV light in H₂O | 3-Chloro-2,5-dihydroxybenzonitrile or 5-Chloro-2,3-dihydroxybenzonitrile | - | researchgate.net |

| Photoreduction | This compound | UV light in H₂O (+ humic acids) | - | 3-Chloro-2-hydroxybenzonitrile | researchgate.net |

Advanced Analytical Methodologies for 3,5 Dichloro 2 Hydroxybenzonitrile

Advanced Chromatographic Techniques

Chromatographic techniques are fundamental for the separation of 3,5-Dichloro-2-hydroxybenzonitrile from complex sample matrices and for its distinction from structurally similar isomers. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are the cornerstones of modern analytical approaches for this purpose.

High-Performance Liquid Chromatography (HPLC) for Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and purification of this compound from environmental and laboratory samples. The versatility of HPLC allows for the use of various stationary and mobile phases to achieve optimal separation based on the physicochemical properties of the analyte. For polar compounds like hydroxybenzonitriles, reversed-phase HPLC is commonly employed.

In a typical reversed-phase HPLC setup, a nonpolar stationary phase, such as a C18 column, is used in conjunction with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. A gradient elution, where the composition of the mobile phase is changed over time, is often utilized to enhance separation efficiency and reduce analysis time. For instance, a method for the analysis of related dichloroaniline isomers used an Agilent Eclipse Plus C18 column (4.6 × 100 mm, 3.5 µm particle size) with a gradient of 0.1% formic acid in water and acetonitrile. nih.gov While specific conditions for this compound are not detailed in the available literature, a similar approach would be expected to yield effective separation.

The following table provides an illustrative example of HPLC conditions that could be adapted for the analysis of this compound, based on methods for similar analytes. nih.gov

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., 4.6 x 100 mm, 3.5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Optimized gradient from a low to high percentage of B |

| Flow Rate | ~0.5 - 1.0 mL/min |

| Detection | UV (at a wavelength of maximum absorbance) or MS |

| Injection Volume | 5 - 20 µL |

Purity assessment of synthesized or isolated this compound is also a critical application of HPLC. By analyzing the chromatogram for the presence of extraneous peaks, the purity of a sample can be determined. The area of the main peak corresponding to the compound of interest relative to the total area of all peaks provides a quantitative measure of its purity.

Ultra-Performance Liquid Chromatography (UPLC) for High-Resolution Separation and Quantification

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering higher resolution, sensitivity, and speed of analysis compared to conventional HPLC. waters.com This is achieved through the use of columns packed with sub-2 µm particles, which operate at higher pressures. UPLC is particularly well-suited for the analysis of trace levels of contaminants like this compound in complex matrices such as drinking water. researchgate.netresearchgate.net

The enhanced resolution of UPLC is critical for separating this compound from its isomers and other disinfection byproducts that may be present in a sample. Research on halohydroxybenzonitriles has successfully employed UPLC systems coupled with mass spectrometry for their identification and quantification. researchgate.netresearchgate.net The increased peak capacity of UPLC allows for the detection of a greater number of compounds in a single run, providing a more comprehensive profile of the sample.

A representative UPLC method for the analysis of emerging contaminants in water might involve the following parameters:

| Parameter | Condition |

| Column | UPLC BEH C18 (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | A rapid gradient tailored for high-throughput analysis |

| Flow Rate | ~0.3 - 0.6 mL/min |

| Detection | Tandem Mass Spectrometry (MS/MS) |

| Injection Volume | 1 - 10 µL |

The higher efficiency of UPLC columns leads to narrower peaks, which in turn increases the signal-to-noise ratio and improves the limits of detection (LOD) and quantification (LOQ). This is particularly advantageous for quantifying trace amounts of this compound in environmental monitoring programs.

Chromatographic Peak Pattern Analysis for Isomeric Discrimination

The discrimination of isomers is a significant challenge in the analysis of substituted aromatic compounds. This compound has several isomers, such as 3,4-dichloro-2-hydroxybenzonitrile (B2387004) and 2,5-dichloro-6-hydroxybenzonitrile. These isomers may exhibit similar physicochemical properties, making their separation difficult.

Chromatographic peak pattern analysis, especially with high-resolution techniques like UPLC, is essential for the differentiation of these isomers. The retention time of a compound in a chromatographic system is a characteristic feature that depends on its interaction with the stationary and mobile phases. Even small differences in the structure of isomers can lead to variations in their retention times, allowing for their separation and individual quantification.

For example, a study on the separation of 3,4-dichloroaniline (B118046) and 3,5-dichloroaniline (B42879) using HPLC-MS/MS demonstrated that the two isomers could be baseline resolved with distinct retention times. nih.gov A similar approach would be applied to a mixture of dichlorinated hydroxybenzonitrile isomers. By comparing the retention time of a peak in a sample chromatogram to that of a certified reference standard of this compound, its identity can be confirmed. The analysis of the peak shape and symmetry also contributes to the confident identification and isomeric discrimination.

Mass Spectrometry (MS) for Structural Identification and Trace Analysis

Mass spectrometry is an indispensable tool for the structural elucidation and sensitive detection of this compound. When coupled with chromatographic separation, it provides a powerful analytical platform for the unambiguous identification and quantification of this compound.

Tandem Mass Spectrometry (MS/MS) for Fragment Analysis and Confirmation

Tandem Mass Spectrometry (MS/MS) is a highly selective and sensitive technique used for the structural confirmation and quantification of target analytes. In an MS/MS experiment, the precursor ion (the molecular ion or a characteristic adduct of this compound) is selected in the first mass analyzer, subjected to collision-induced dissociation (CID) to generate fragment ions, and these fragment ions are then analyzed in a second mass analyzer.

This process of selecting a specific precursor-to-product ion transition is known as Multiple Reaction Monitoring (MRM) and provides a high degree of specificity, minimizing interferences from the sample matrix. The fragmentation pattern is a unique fingerprint of the molecule and can be used for its unequivocal identification. While the specific fragmentation pathway for this compound is not detailed in the available literature, a plausible pathway would involve the loss of the cyano group (-CN) and/or chlorine atoms (-Cl).

The following table illustrates hypothetical yet chemically plausible MRM transitions for this compound (exact mass: 188.9643 g/mol ) in negative ion mode, which is common for phenolic compounds.

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss |

| 187.9564 ([M-H]⁻) | 152.9615 | Cl |

| 187.9564 ([M-H]⁻) | 126.9821 | CN + H |

| 187.9564 ([M-H]⁻) | 91.9927 | Cl + CN + H |

The development of an HPLC-MS/MS or UPLC-MS/MS method with optimized MRM transitions allows for the highly sensitive and selective quantification of this compound in complex samples. nih.govacs.org

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition

High-Resolution Mass Spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap-based systems, provides highly accurate mass measurements, typically with mass errors of less than 5 ppm. researchgate.net This capability allows for the determination of the elemental composition of an unknown compound by comparing its measured exact mass to theoretical masses of possible chemical formulas.

For this compound (C₇H₃Cl₂NO), the theoretical exact mass of the deprotonated molecule ([M-H]⁻) is 187.9564. An HRMS instrument can measure this mass with high precision, and the resulting data can be used to confirm the elemental formula. This is particularly valuable in non-target screening approaches for identifying new disinfection byproducts in water samples. researchgate.netresearchgate.net

The table below shows the theoretical exact masses of the primary isotopic peaks for the deprotonated molecule of this compound. The characteristic isotopic pattern arising from the two chlorine atoms (³⁵Cl and ³⁷Cl) is a key feature for its identification.

| Ion Formula | Isotope Pattern | Theoretical Exact Mass (m/z) |

| [C₇H₂³⁵Cl₂NO - H]⁻ | M | 187.9564 |

| [C₇H₂³⁵Cl³⁷ClNO - H]⁻ | M+2 | 189.9535 |

| [C₇H₂³⁷Cl₂NO - H]⁻ | M+4 | 191.9505 |

The combination of accurate mass measurement and the distinct isotopic pattern provides a high level of confidence in the identification of this compound, even in the absence of a reference standard. UPLC coupled with HRMS is a powerful tool for both the targeted quantification and the non-targeted discovery of this and other emerging contaminants. researchgate.netresearchgate.net

Spectroscopic Characterization Techniques

Spectroscopy, the study of the interaction between matter and electromagnetic radiation, is a cornerstone for the structural elucidation of organic molecules. Techniques such as Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy are indispensable for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By measuring the absorption of radiofrequency energy by atomic nuclei in a strong magnetic field, NMR reveals the chemical environment, connectivity, and spatial relationships of atoms.

¹H NMR Spectroscopy: In the proton NMR spectrum of this compound, the distinct chemical environments of the protons lead to characteristic signals. The aromatic region is expected to show two signals corresponding to the two protons on the benzene (B151609) ring. Due to their positions relative to each other and the surrounding chloro, hydroxyl, and nitrile functional groups, these protons would appear as distinct doublets. The hydroxyl (-OH) proton typically appears as a broad singlet, its chemical shift being sensitive to factors like solvent and concentration due to hydrogen bonding.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, seven distinct signals are expected, corresponding to the six carbons of the benzene ring and the one carbon of the nitrile group. The chemical shifts of the carbon atoms are significantly influenced by the attached functional groups. The carbons bonded to the electron-withdrawing chlorine atoms (C3, C5) and the nitrile group (C1) are shifted downfield, as is the carbon attached to the hydroxyl group (C2).

The combination of ¹H and ¹³C NMR data allows for a complete assignment of the molecule's structure, confirming the substitution pattern of the benzene ring.

Table 1: Predicted NMR Spectral Data for this compound Note: Exact chemical shifts (δ) are dependent on the solvent used. The data below represents typical expected values and multiplicities.

| Analysis | Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity | Description |

| ¹H NMR | H-4 | ~7.5-7.7 | d (Doublet) | Aromatic proton, split by H-6. |

| H-6 | ~7.3-7.5 | d (Doublet) | Aromatic proton, split by H-4. | |

| -OH | Variable (broad) | s (Singlet) | Hydroxyl proton, often broad and exchangeable. | |

| ¹³C NMR | C=N | ~115-120 | s (Singlet) | Nitrile carbon. |

| C1 | ~100-110 | s (Singlet) | Carbon bearing the nitrile group. | |

| C2 | ~150-160 | s (Singlet) | Carbon bearing the hydroxyl group. | |

| C3 | ~125-135 | s (Singlet) | Carbon bearing a chlorine atom. | |

| C4 | ~130-140 | d (Doublet) | Aromatic CH carbon. | |

| C5 | ~120-130 | s (Singlet) | Carbon bearing a chlorine atom. | |

| C6 | ~115-125 | d (Doublet) | Aromatic CH carbon. |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, corresponding to the promotion of electrons from lower to higher energy orbitals. For aromatic compounds like this compound, the primary absorptions are due to π → π* transitions within the benzene ring.

The positions and intensities of the absorption maxima (λ_max_) are sensitive to the functional groups attached to the ring. The hydroxyl (-OH), chloro (-Cl), and nitrile (-CN) groups can modify the electronic structure, causing shifts in the absorption bands. Studying the UV-Vis spectrum provides insight into the conjugated π-electron system of the molecule.

Furthermore, this technique is crucial for studying photoreactivity. The absorption of UV light is the initial event in any photochemical reaction, such as photodegradation. For a compound identified as a disinfection byproduct, understanding its UV absorption characteristics is the first step in assessing its stability and potential for transformation under environmental conditions, such as exposure to sunlight in water. researchgate.net Studies on related halogenated aromatic compounds have shown that they can undergo transformation during chlorination and that this stability is a key factor in their environmental risk. researchgate.net

Integrated Analytical Approaches for Comprehensive Compound Characterization

While individual analytical techniques provide specific pieces of information, a comprehensive and unambiguous characterization of this compound relies on an integrated approach. The combination of multiple methodologies ensures the definitive confirmation of its structure and purity.

This integrated strategy typically involves:

Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and elemental formula of the compound. This technique confirms that the molecule has the expected composition of C₇H₃Cl₂NO.

NMR Spectroscopy: As detailed above, ¹H and ¹³C NMR are used to elucidate the precise atomic connectivity, confirming the 3,5-dichloro-2-hydroxy substitution pattern on the benzonitrile (B105546) core.

Infrared (IR) Spectroscopy: While not detailed above, FT-IR spectroscopy would be used to confirm the presence of key functional groups by identifying their characteristic vibrational frequencies, such as the O-H stretch of the hydroxyl group, the C≡N stretch of the nitrile group, and C-Cl stretches.

By combining the elemental composition from MS with the structural framework from NMR and functional group confirmation from IR, a complete and unequivocal characterization of this compound is achieved. This multi-faceted approach is standard practice in chemical synthesis and in the identification of novel compounds in environmental samples, such as the studies that first identified this molecule in drinking water. researchgate.netresearchgate.net

Biological Activities and Molecular Mechanisms of Action of 3,5 Dichloro 2 Hydroxybenzonitrile and Its Analogues

Cytotoxicity Assessments in Diverse Cellular Models

The potential for a chemical compound to induce cell death, or cytotoxicity, is a critical aspect of its toxicological profile. The following sections detail the cytotoxic effects of analogues of 3,5-Dichloro-2-hydroxybenzonitrile in various in vitro cell models.

In Vitro Cytotoxicity in Chinese Hamster Ovary (CHO) Cells

No direct studies on the cytotoxicity of this compound in Chinese Hamster Ovary (CHO) cells were identified. However, research on related halohydroxybenzonitriles (HHBNs), which are considered disinfection byproducts in drinking water, provides valuable insights.

A study investigating a range of mono- and di-halohydroxybenzonitriles demonstrated their cytotoxic potential in CHO-K1 cells. The cytotoxicity of these compounds was found to be dependent on the type and position of the halogen substituent. For instance, iodinated and brominated analogues generally exhibited higher cytotoxicity than their chlorinated counterparts. The half-maximal inhibitory concentration (IC50) values for various HHBNs highlight these differences.

Table 1: Cytotoxicity of Selected Halohydroxybenzonitrile Analogues in CHO-K1 Cells

| Compound | IC50 (µM) |

|---|---|

| 3,5-diiodo-2-hydroxybenzonitrile | Data not available |

| 3,5-dibromo-4-hydroxybenzonitrile (Bromoxynil) | Data not available |

Note: Specific IC50 values for these compounds in CHO-K1 cells from a single comprehensive study were not available for direct comparison in this table.

The research suggests that the cytotoxic mechanisms of these compounds in CHO cells may involve the induction of immunotoxicity and genotoxicity, with potential carcinogenic effects.

In Vitro Cytotoxicity in Human Hepatocellular Carcinoma (Hep G2) Cells

The human hepatocellular carcinoma (Hep G2) cell line is a widely used model for assessing the hepatotoxicity of chemical compounds. While direct data on this compound is unavailable, studies on dichlorinated phenyl analogues provide relevant information.

One study investigated the cytotoxicity of 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione (DCPT), a compound containing a dichlorinated phenyl ring. DCPT was found to be cytotoxic to HepG2 cells. Furthermore, its toxicity was enhanced in HepG2 cells that were genetically engineered to express the metabolic enzyme CYP3A4, suggesting that metabolic activation plays a role in the cytotoxicity of this analogue.

Another highly relevant analogue is the herbicide bromoxynil (B128292) (3,5-dibromo-4-hydroxybenzonitrile). Studies have shown that bromoxynil exhibits cytotoxicity in HepG2 cells. The cytotoxic effects of these analogues are often associated with the induction of oxidative stress and disruption of cellular processes.

Table 2: Cytotoxicity of Selected Dichlorinated Phenyl Analogues in HepG2 Cells

| Compound | Cell Line | IC50 |

|---|---|---|

| 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione (DCPT) | HepG2 (Wild Type) | ~233.0 ± 19.7 µM |

| 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione (DCPT) | HepG2 (CYP3A4 transfected) | ~160.2 ± 5.9 µM |

Note: The table presents available data on the cytotoxicity of analogues. Direct comparative IC50 values for all listed compounds under uniform experimental conditions were not available.

Evaluation of Cytotoxic Profiles in Human Small Airway Epithelial Cells (HSAEC-1)

Following a comprehensive search of available scientific literature, no studies were identified that specifically evaluated the cytotoxic profile of this compound or its close structural analogues in human small airway epithelial cells (HSAEC-1). Therefore, information regarding its potential effects on this specific cell type is not available at this time.

Analysis of Cellular Uptake Efficiency and Nucleophilicity as Contributing Factors to Cytotoxicity

The ability of a compound to enter a cell (cellular uptake) and its chemical reactivity, particularly its affinity for electron-rich molecules (nucleophilicity), are key determinants of its cytotoxic potential.

For halohydroxybenzonitriles, a quantitative structure-activity relationship (QSAR) model has suggested that oxidative stress and cellular uptake efficiency are significant factors influencing their cytotoxicity. The lipophilicity of the compound, which is influenced by the halogen substituents, plays a crucial role in its ability to cross the cell membrane. Generally, more lipophilic compounds exhibit greater cellular uptake.

The mode of action of the herbicide bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) involves its entry into the cell in a protonated form, leading to the acidification of the cytosol. researchgate.netnih.gov This suggests that the cellular uptake of these types of compounds is a critical step in their mechanism of toxicity. The electronic properties of the benzonitrile (B105546) ring, modified by the electron-withdrawing halogen and nitrile groups and the electron-donating hydroxyl group, will influence its reactivity and interactions with cellular macromolecules.

Antimicrobial Efficacy and Mechanistic Investigations

The potential of this compound and its analogues to inhibit the growth of pathogenic bacteria is an area of significant interest.

Activity Against Gram-Positive Bacterial Pathogens (e.g., Staphylococcus aureus, Enterococcus faecalis, Clostridioides difficile)

Limited specific data exists for the antimicrobial activity of this compound against the specified Gram-positive pathogens. However, studies on related phenolic compounds provide some indication of potential efficacy.

Phenolic compounds, as a class, are known to possess antimicrobial properties. Their mechanism of action often involves the disruption of bacterial cell membranes, inhibition of essential enzymes, and interference with energy production.

For Enterococcus faecalis, studies have investigated the antimicrobial activity of various natural and synthetic phenolic compounds. nih.gov These studies have shown that compounds like thymol, carvacrol, and gallic acid exhibit inhibitory effects. nih.gov The antimicrobial efficacy is often dependent on the specific structure of the phenolic compound. nih.gov

Table 3: Antimicrobial Activity of Selected Phenolic Analogues against Enterococcus faecalis

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Thymol | Enterococcus faecalis | Varies by strain |

| Carvacrol | Enterococcus faecalis | Varies by strain |

| Gallic Acid | Enterococcus faecalis | Varies by strain |

Note: This table presents data for general phenolic analogues, as specific data for this compound is unavailable. MIC values can vary significantly based on the specific strain and testing methodology.

Efficacy Against Multidrug-Resistant Fungal Pathogens (e.g., Candida auris, Aspergillus fumigatus)

The emergence of multidrug-resistant (MDR) fungal pathogens like Candida auris and Aspergillus fumigatus poses a significant global health threat, driving the search for novel antifungal agents. nih.govnih.gov Derivatives of this compound have shown promise in this area. Specifically, a 5-fluorobenzimidazole derivative incorporating a 3,5-dichloro-2-hydroxyphenyl substituent has demonstrated notable activity against C. auris isolates from all major genetic lineages, with a minimum inhibitory concentration (MIC) of 16 µg/mL. nih.gov This compound also proved effective against azole-resistant A. fumigatus strains that carry the TR34/L98H mutations in the CYP51A gene. nih.gov

Another analogue, a hydrazone with a thien-2-yl fragment, was found to be twice as potent as clindamycin (B1669177) against methicillin-resistant Staphylococcus aureus (MRSA), a bacterium, but its efficacy against MDR fungi is also under investigation. nih.gov Furthermore, a hydrazone derivative bearing a 5-nitrothien-2-yl moiety has shown promising activity against three multidrug-resistant C. difficile isolates. nih.gov While not fungi, this highlights the broad antimicrobial potential of this class of compounds.

Exploration of Structure-Dependent Antimicrobial Activity

The antimicrobial efficacy of this compound analogues is intrinsically linked to their chemical structure. nih.govnih.gov Studies on 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid and its 3,5-dichloro-2-hydroxyphenyl analogue have revealed that their antimicrobial activity is structure-dependent, particularly against Gram-positive bacteria. nih.gov

For instance, the introduction of a 5-fluorobenzimidazole group with a 3,5-dichloro-2-hydroxyphenyl substituent resulted in a compound four times more potent than clindamycin against MRSA. nih.gov Similarly, a hydrazone derivative with a thien-2-yl fragment showed double the potency of clindamycin against the same MRSA strain. nih.gov The nature of the substituent on the core scaffold plays a crucial role in determining the antimicrobial spectrum and potency. The presence of halogens, such as chlorine, on the phenyl ring is a recurring feature in active compounds. nih.govorientjchem.org

Potential Targets and Pathways for Antimicrobial Action

While the precise molecular targets of this compound and its analogues are still under extensive investigation, some potential mechanisms can be inferred from their chemical structures and the known targets of similar compounds. The benzimidazole (B57391) core, present in some of the active derivatives, is a well-known pharmacophore in medicinal chemistry. nih.gov Compounds containing this moiety are known to exhibit a wide range of biological activities, including antimicrobial effects, often by interfering with microbial metabolic pathways or cellular structures. nih.gov

The structural similarities of some analogues to known inhibitors of bacterial and fungal enzymes suggest that they might act by inhibiting essential cellular processes. For example, the thiazolidinone ring, present in some related antimicrobial compounds, is known to be a versatile scaffold for targeting various microbial enzymes. nih.gov

Anticancer Potential and Preclinical Evaluation

In Vitro Anticancer Activity in Human Pulmonary Cancer Cell Lines (A549)

Derivatives of this compound have demonstrated significant in vitro anticancer activity against the human pulmonary cancer cell line, A549. nih.govnih.gov One study highlighted a 5-fluorobenzimidazole derivative with a 3,5-dichloro-2-hydroxyphenyl substituent as having the highest anticancer activity among a series of tested compounds in an A549 cell culture model. nih.gov

Another study investigated novel metal complexes incorporating a ligand derived from this compound. nih.gov These complexes, particularly a cadmium complex, showed potent cytotoxic effects on the A549 cell line. nih.gov The IC50 value, which represents the concentration required to inhibit 50% of cell growth, for the cadmium complex was found to be 0.052 mg/mL. nih.gov When coated with silver nanoparticles, the cytotoxicity of this complex increased significantly, with an IC50 of 0.040 mg/mL, which is comparable to the widely used anticancer drug cisplatin (B142131) (IC50 = 0.017 ± 0.0001 mg/mL). nih.gov

Table 1: In Vitro Anticancer Activity of this compound Analogues in A549 Cells

| Compound | IC50 (mg/mL) |

| Cadmium Complex | 0.052 nih.gov |

| Cadmium Complex with Silver Nanoparticles | 0.040 nih.gov |

| Cisplatin (Reference) | 0.017 ± 0.0001 nih.gov |

Identification of Molecular Targets and Signaling Pathways in Cancer Cells

The molecular mechanisms underlying the anticancer activity of these compounds are being actively explored. One proposed mechanism for the cadmium complexes involves the generation of reactive oxygen species (ROS), leading to oxidative damage to vital cellular components like nucleic acids and enzymes. nih.gov

For a related compound, 3,5-dimethylaminophenol (3,5-DMAP), studies in A549 cells have shown that it induces ROS production, leading to lipid peroxidation and DNA damage. nih.gov This oxidative stress can trigger a cascade of molecular events, including the activation of apoptotic pathways. nih.gov Specifically, 3,5-DMAP was found to upregulate pro-apoptotic proteins like p53, Bad, and Bax, while downregulating the anti-apoptotic protein Bcl-2. nih.gov This leads to the release of cytochrome c from the mitochondria and the activation of caspase-3, a key executioner of apoptosis. nih.gov Furthermore, 3,5-DMAP was shown to suppress the migration ability of A549 cells, a crucial step in cancer metastasis. nih.gov

Biochemical Effects on Cellular Metabolism

The biochemical effects of halogenated hydroxybenzonitriles on cellular metabolism have been investigated, particularly their impact on mitochondrial function. nih.gov Studies on 3,5-dihalogenated-4-hydroxybenzonitriles, which are structurally related to this compound, have shown that these compounds can act as uncouplers of oxidative phosphorylation in mitochondria. nih.gov

In isolated potato tuber mitochondria, the dichloro, dibromo, and diiodo analogues all stimulated respiration that was limited by the availability of ADP and released the inhibition of oxygen uptake caused by oligomycin, a known inhibitor of ATP synthase. nih.gov This uncoupling effect disrupts the normal process of ATP synthesis. The activity of these compounds was found to be dependent on the halogen substituent, with the order of uncoupling activity being I > Br > Cl. nih.gov This suggests that this compound would have a similar, albeit less potent, uncoupling effect compared to its iodinated and brominated counterparts.

Effects on Oxidative Phosphorylation and Mitochondrial Function (Referencing Isomeric Compounds)

While direct studies on the mitochondrial effects of this compound are not extensively documented, significant insights can be drawn from its structural isomers, the 3,5-dihalogenated-4-hydroxybenzonitriles. These compounds are known to act as uncouplers of oxidative phosphorylation. nih.gov Oxidative phosphorylation is the metabolic pathway where cells use enzymes to oxidize nutrients, releasing energy to form adenosine (B11128) triphosphate (ATP). wustl.edu Uncouplers disrupt this process by transporting protons across the inner mitochondrial membrane, bypassing the ATP synthase complex. wustl.eduactanaturae.ru This action unlinks nutrient oxidation from ATP production. wustl.edu

Research on mitochondria isolated from white potato tubers demonstrated that 3,5-dichloro-4-hydroxybenzonitrile (B167504) (Chloroxynil), the 4-hydroxy isomer of this compound, stimulates mitochondrial respiration in a manner characteristic of uncouplers. nih.gov Specifically, it was shown to stimulate ADP-limited respiration and circumvent the inhibition of respiration caused by oligomycin, a known inhibitor of ATP synthase. nih.gov This uncoupling activity is a shared trait among its halogenated analogues, with the potency being dependent on the halogen substituent. The observed order of uncoupling activity is iodine > bromine > chlorine. nih.gov This suggests that while 3,5-dichloro-4-hydroxybenzonitrile is an active uncoupler, it is less potent than its brominated and iodinated counterparts. nih.gov Given the structural similarities, it is plausible that this compound may exhibit similar, though not identical, uncoupling properties.

Impact on Adenosine Triphosphatase (ATPase) Activity

The impact of this compound on Adenosine Triphosphatase (ATPase) activity can also be inferred from studies on its 4-hydroxy isomers. The uncoupling of oxidative phosphorylation is intrinsically linked to the function of the F₁F₀-ATPase (ATP synthase) complex. Uncouplers provide an alternative route for proton translocation, which dissipates the proton gradient that drives ATP synthesis. wustl.edu

Enzyme Inhibition Studies (Referencing Broader Benzonitrile Class)

Beyond their effects on mitochondrial bioenergetics, compounds within the broader benzonitrile class have been investigated as inhibitors of various enzymes. Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. nih.gov Recent research has explored derivatives of the 3,5-dichloro-2-hydroxyphenyl moiety, a core structure of the titular compound, for their potential antimicrobial and anticancer activities. researchwithnj.comnih.gov

In one study, a 5-fluorobenzimidazole derivative featuring a 3,5-dichloro-2-hydroxyphenyl substituent demonstrated the highest anticancer activity in a human pulmonary cancer cell line (A549). nih.govresearchwithnj.com This suggests that the 3,5-dichloro-2-hydroxyphenyl structure can be a key pharmacophore in the design of enzyme inhibitors for therapeutic purposes. Additionally, other derivatives showed structure-dependent antimicrobial activity against several Gram-positive pathogens. nih.govresearchwithnj.com

Comparative Biological Activity Analysis with Structurally Related Halogenated Benzonitriles

Comparison with 3,5-Dichloro-4-hydroxybenzonitrile (Chloroxynil)

Chloroxynil, the 4-hydroxy isomer of this compound, is a herbicide that functions by inhibiting photosynthetic electron transport. Its primary molecular mechanism of action in non-photosynthetic organisms is the uncoupling of oxidative phosphorylation, as detailed in section 4.4.1. nih.gov When compared to other halogenated analogues, its uncoupling potency is the lowest in the series I > Br > Cl. nih.gov

Cytotoxicity studies on human liver carcinoma (Hep G2) cells provide another point of comparison. Chloroxynil exhibited significant cytotoxicity, with a 48-hour inhibitory index (I₄₈) of 99% at a concentration of 100 mg/L. Its metabolic product, 3,5-dichloro-4-hydroxybenzoic acid (CHXAC), was less toxic but still showed considerable activity, with an I₄₈ of 56% at the same concentration. This was a notable exception, as most other benzonitrile metabolites tested showed only slight inhibition (less than 20%).

Comparison with 3,5-Dibromo-4-hydroxybenzonitrile (Bromoxynil) and 3,5-Diiodo-4-hydroxybenzonitrile (Ioxynil)

Bromoxynil and Ioxynil (B1672095) are also 4-hydroxybenzonitrile (B152051) herbicides that share the same mechanism of uncoupling oxidative phosphorylation. nih.gov As previously noted, their potency as uncouplers is greater than that of Chloroxynil, following the trend I > Br > Cl. nih.gov This difference is attributed to the properties of the halogen atoms.

Comparative cytotoxicity data from studies on Hep G2 cells further distinguish these compounds.

Interactive Table: Comparative Cytotoxicity of Halogenated 4-Hydroxybenzonitriles and their Metabolites on Hep G2 Cells (48h Exposure)

| Compound | Concentration (mg/L) | Inhibition (I₄₈ %) |

| Chloroxynil (CHX) | 100 | 99 ± 1 |

| 3,5-dichloro-4-hydroxybenzoic acid (CHXAC) | 100 | 56 ± 3 |

| Bromoxynil (BRX) | 100 | 95 ± 3 |

| 3,5-dibromo-4-hydroxybenzoic acid (BRAC) | 100 | 20 ± 2 |

| Ioxynil (IOX) | 100 | 100 ± 4 |

| 3,5-diiodo-4-hydroxybenzoic acid (IOXAC) | 100 | 19 ± 2 |

This data indicates that while all three parent herbicides are highly cytotoxic, their metabolites show significantly different levels of activity, with the chlorinated benzoic acid metabolite retaining much higher cytotoxicity than the brominated or iodinated versions. Furthermore, studies on anaerobic bacterial degradation show that ioxynil is more resistant to dehalogenation than bromoxynil.

Comparative Analysis with 2,6-Dichlorobenzonitrile (Dichlobenil) and its Metabolites

Dichlobenil (B1670455) stands in contrast to the hydroxybenzonitriles as it lacks the hydroxyl group, which is critical for the uncoupling activity seen in the other compounds. Its herbicidal mechanism of action is different, involving the inhibition of cellulose (B213188) synthesis.

Metabolically, Dichlobenil is extensively transformed in the body. In rats, major metabolites include 2,6-dichloro-3-hydroxybenzonitrile (B1605826) and 2,6-dichloro-4-hydroxybenzonitrile. This is significant because the metabolic introduction of a hydroxyl group onto the dichlorobenzonitrile ring creates compounds that are structurally analogous to the primary compounds discussed earlier. For instance, the metabolite 2,6-dichloro-3-hydroxybenzonitrile is an isomer of this compound.

In terms of biological activity, Dichlobenil shows much lower cytotoxicity compared to the halogenated 4-hydroxybenzonitriles. On Hep G2 cells, Dichlobenil only exhibited limited toxicity at higher concentrations, with an I₄₈ of just 15% at 100 mg/L. Its main metabolite, 2,6-dichlorobenzoic acid (DCBA), showed even lower toxicity. This starkly contrasts with the high cytotoxicity observed for Chloroxynil, Bromoxynil, and Ioxynil.

Structure-Activity Relationship (SAR) Studies Correlating Halogen Substitution Patterns with Biological Efficacy

The biological efficacy of 2-hydroxybenzonitrile (B42573) derivatives is significantly influenced by the nature and position of halogen substituents on the aromatic ring. Structure-activity relationship (SAR) studies have begun to elucidate how different halogen substitution patterns modulate the biological activities of these compounds, particularly their cytotoxicity.

Research into a class of compounds known as halohydroxybenzonitriles (HHBNs) has provided valuable insights into the role of halogen substitution. A study investigating the presence and toxicity of these compounds in drinking water identified several new HHBNs and evaluated their cytotoxic effects. Among the seven newly identified HHBNs were this compound and its brominated and mixed chloro-bromo analogues. researchgate.net

The specific halogen atoms and their positions on the 2-hydroxybenzonitrile scaffold are critical determinants of this cytotoxic potential. The investigation included di-chloro, di-bromo, and mixed bromo-chloro derivatives, indicating that variations in the halogen (chlorine vs. bromine) impact the compound's biological activity. The data from this research allows for a comparative analysis of the cytotoxic efficacy of these differently halogenated analogues.

Table 1: Cytotoxicity of Halogenated 2-Hydroxybenzonitrile Analogues

| Compound Name | Halogen Substituents | Biological Efficacy (Cytotoxicity) |

|---|---|---|

| This compound | 3,5-dichloro | Exhibited significant cytotoxicity |

| 3,5-dibromo-2-hydroxybenzonitrile | 3,5-dibromo | Exhibited significant cytotoxicity |

| 5-bromo-3-chloro-2-hydroxybenzonitrile | 5-bromo, 3-chloro | Exhibited significant cytotoxicity |

This table is based on findings that these compounds exhibit significantly higher cytotoxicity than regulated disinfection byproducts. researchgate.net A direct comparative ranking of their individual cytotoxic potencies was not detailed in the source.

The findings underscore the importance of the halogen substitution pattern in defining the biological efficacy of 2-hydroxybenzonitrile derivatives. The presence of two halogen atoms at the 3 and 5 positions appears to be a key structural feature for potent cytotoxicity. While the initial study provides a foundational understanding, further research is needed to fully delineate the precise structure-activity relationships and to rank the cytotoxic potency of different halogen combinations on the 2-hydroxybenzonitrile core.

Environmental Occurrence, Fate, and Ecotoxicological Implications

Occurrence as Disinfection Byproducts (DBPs) in Drinking Water Systems

3,5-Dichloro-2-hydroxybenzonitrile has been identified as a member of a new group of halogenated aromatic disinfection byproducts (DBPs) known as halohydroxybenzonitriles (HHBNs). nih.govresearchgate.net DBPs are chemical compounds formed unintentionally when disinfectants like chlorine, used to treat drinking water, react with naturally occurring organic matter, algae, or other substances in the source water. ehs.state.ma.usnavy.mil

Table 1: Occurrence of this compound and Other Halohydroxybenzonitriles (HHBNs) in Drinking Water

| Compound | Detection Frequency | Maximum Concentration (ng/L) | Reference |

|---|---|---|---|

| This compound | 100% | Up to 36 ng/L (for the group) | nih.govresearchgate.net |

| 3,5-dichloro-4-hydroxybenzonitrile (B167504) | 100% | ||

| 5-bromo-3-chloro-4-hydroxybenzonitrile | 100% | ||

| 5-bromo-3-chloro-2-hydroxybenzonitrile | 100% | ||

| 3,5-dibromo-4-hydroxybenzonitrile | 100% | ||

| 3,5-dibromo-2-hydroxybenzonitrile | 100% | ||

| 3,5-diiodo-4-hydroxybenzonitrile | 100% |

Environmental Transformation and Degradation Pathways

The persistence and transformation of this compound in the environment are influenced by chemical, photochemical, and microbial processes.

In chlorinated drinking water, this compound and other related HHBNs undergo transformation. nih.govresearchgate.net Studies have shown that these compounds decay following pseudo-first-order kinetics. The stability of these compounds is significant, with degradation half-lives ranging from 9 to 63 hours in the presence of chlorine. nih.govresearchgate.net This indicates that while they do degrade, they can persist in water distribution systems for considerable periods. nih.gov The transformation of halogenated acetonitriles in water can lead to the formation of other byproducts, such as haloacetamides and then haloacetic acids, with the rate of hydrolysis increasing with higher pH and temperature. nih.gov

Table 2: Degradation Half-Lives of Halohydroxybenzonitriles (HHBNs) in Chlorinated Water

| Compound Group | Kinetic Model | Half-Life Range (hours) | Reference |

|---|---|---|---|

| Halohydroxybenzonitriles (including this compound) | Pseudo-first-order | 9 - 63 | nih.govresearchgate.net |

Photodegradation, or the breakdown of compounds by light, is a key environmental fate process for halogenated benzonitriles. For related compounds like chloroxynil (3,5-dichloro-4-hydroxybenzonitrile) and ioxynil (B1672095) (3,5-diiodo-4-hydroxybenzonitrile), the primary initial photochemical reaction in pure water is photohydrolysis, where a carbon-halogen bond is broken and replaced with a hydroxyl group. researchgate.netresearchgate.net This process leads to the formation of a monohalogenated dihydroxybenzonitrile. researchgate.netresearchgate.net A minor pathway involves reduction, particularly in the presence of humic acids. researchgate.netresearchgate.net Subsequent reactions can then occur at the remaining carbon-halogen bond. researchgate.netresearchgate.net The presence of natural substances like cyanidin, a common phytopolyphenolic, can significantly accelerate the photodegradation of chlorinated benzonitriles like dichlobenil (B1670455) through photoreductive dechlorination. nih.gov

Microbial activity is crucial for the breakdown of benzonitrile-based compounds in soil and water. While specific studies on this compound are limited, research on related herbicides like bromoxynil (B128292) and ioxynil provides insight into potential degradation pathways. The primary microbial attack on these molecules is on the nitrile group (-CN). researchgate.net

Two main enzymatic pathways are involved:

Nitrilase Pathway : A single-step hydrolysis of the nitrile group directly to a carboxylic acid and ammonia. nih.govresearchgate.net

Nitrile Hydratase-Amidase Pathway : A two-step process where nitrile hydratase first converts the nitrile to an amide, which is then hydrolyzed by an amidase to the corresponding carboxylic acid. researchgate.net

Soil bacteria from genera such as Rhodococcus, Klebsiella, Pseudomonas, and Variovorax have been shown to degrade benzonitrile (B105546) herbicides. researchgate.netresearchgate.net For instance, some soil actinobacteria can hydrolyze bromoxynil and ioxynil, with nitrilase identified as the key enzyme. researchgate.net Fungi, such as Fusarium solani, have also been reported to degrade bromoxynil and ioxynil. nih.gov The degradation of bromoxynil in soil can be rapid, with an estimated half-life of 7 days, proceeding through the formation of 3,5-dibromo-4-hydroxybenzoic acid and eventually mineralization to CO2. nih.gov

Biotransformation and Metabolic Fate in Biological Systems

The metabolism of this compound in biological systems can be inferred from studies on structurally similar compounds, such as dichlobenil (2,6-dichlorobenzonitrile) and bromoxynil.

For dichlobenil, metabolism in rodents and goats results in numerous metabolites, all of which retain the benzonitrile structure. nih.gov The primary metabolic transformations involve hydroxylation of the aromatic ring (at various positions) and reactions with sulfur-containing compounds. nih.govnih.gov Key metabolites identified include various isomers of chlorinated and hydroxylated benzonitriles, as well as mercapturic acid pathway conjugates (e.g., N-acetylcysteine conjugates). nih.govnih.gov Notably, hydrolysis of the nitrile group to an amide or acid was not detected in these mammalian studies. nih.gov

In contrast, microbial degradation of benzonitrile herbicides readily transforms the nitrile group into an amide and then a carboxylic acid. researchgate.netresearchgate.netscilit.com For example, the major metabolite of dichlobenil in soil is 2,6-dichlorobenzamide (B151250) (BAM). scilit.comepa.gov Similarly, the main metabolites from the microbial degradation of bromoxynil and ioxynil are the corresponding amides and acids, which are generally considered less toxic than the parent compounds. researchgate.net

Based on these related compounds, the potential metabolic pathways for this compound in biological systems could involve:

Hydroxylation: Addition of one or more hydroxyl groups to the aromatic ring.

Conjugation: Reaction with glutathione (B108866), leading to the formation of mercapturic acid derivatives.

Hydrolysis of the Nitrile Group (primarily microbial): Transformation to 3,5-dichloro-2-hydroxybenzamide (B94599) and subsequently to 3,5-dichloro-2-hydroxybenzoic acid.

Table 3: Potential Metabolic Transformations of this compound based on Related Compounds

| Transformation Type | Example Metabolite from Related Compound | Reference Compound | Reference |

|---|---|---|---|

| Hydroxylation | Cl₂, OH-benzonitrile isomers | Dichlobenil | nih.gov |

| Mercapturic Acid Conjugation | Cl, OH, S-(N-acetyl)cysteine-benzonitrile | Dichlobenil | nih.govnih.gov |

| Nitrile Hydrolysis to Amide | 2,6-dichlorobenzamide (BAM) | Dichlobenil (microbial) | scilit.comepa.gov |

| Amide Hydrolysis to Acid | 3,5-dibromo-4-hydroxybenzoic acid | Bromoxynil (microbial) | researchgate.netresearchgate.net |

Conjugation Pathways in Vivo (e.g., Glucuronidation, Sulfation, Mercapturic Acid Formation)

In vivo, foreign chemical compounds (xenobiotics) like this compound are typically metabolized through a series of enzymatic reactions, broadly categorized into Phase I and Phase II pathways, to facilitate their excretion from the body. While specific metabolic studies on this compound are not detailed in the available research, the expected metabolic fate for a halogenated phenolic compound would involve Phase II conjugation pathways such as glucuronidation, sulfation, and mercapturic acid formation. These processes generally increase the water solubility of the compound, aiding in its elimination.

Glucuronidation is a primary Phase II metabolic pathway for a wide array of chemicals. nih.gov This process involves the attachment of a glucuronic acid moiety to the substrate, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). nih.gov This conjugation makes the resulting product, a glucuronide, more hydrophilic and negatively charged, preventing it from passively exiting cells and instead requiring efflux transporters for elimination via bile or urine. nih.gov For many compounds, glucuronidation occurs after a primary Phase I reaction, such as hydroxylation, but it can also be the dominant metabolic pathway for certain substances. nih.gov This pathway is considered a critical detoxification mechanism that helps the body remove unwanted substances, including environmental toxins. nih.gov

Sulfation is another significant conjugation reaction where a sulfonate group (SO₃⁻) is added to a hydroxyl group of a xenobiotic. This reaction is catalyzed by sulfotransferase (SULT) enzymes. Similar to glucuronidation, sulfation increases the polarity and water solubility of the parent compound, preparing it for excretion. For phenolic compounds, sulfation is a common metabolic route. The compound 3,5-Dichloro-2-hydroxybenzenesulfonic acid, a sulfated derivative, is used in laboratory settings, demonstrating the chemical stability of a sulfated form of a closely related structure. sigmaaldrich.commedchemexpress.comnih.gov

Mercapturic Acid Formation is a more complex pathway that represents a key mechanism for detoxifying electrophilic compounds. The process begins with conjugation to glutathione (GSH), an important intracellular antioxidant. nih.gov This initial step is followed by the sequential enzymatic cleavage of glutamate (B1630785) and glycine (B1666218) residues from the glutathione conjugate. The final step is the N-acetylation of the remaining cysteine conjugate, which results in the formation of a mercapturic acid that is then excreted in the urine. This pathway has been observed in the metabolism of various halogenated aromatic compounds, such as dichloronitrobenzenes. nih.gov

Table 1: Overview of Major Phase II Conjugation Pathways This table summarizes the general mechanisms of conjugation pathways relevant to the metabolism of xenobiotics like this compound.

| Pathway | Enzyme Family | Co-substrate | General Function |

|---|---|---|---|

| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | UDP-glucuronic acid (UDPGA) | Adds a glucuronic acid moiety, significantly increasing water solubility for excretion. nih.gov |

| Sulfation | Sulfotransferases (SULTs) | 3'-phosphoadenosine-5'-phosphosulfate (PAPS) | Adds a sulfate (B86663) group, increasing polarity and facilitating elimination. |

| Mercapturic Acid Formation | Glutathione S-transferases (GSTs), other enzymes | Glutathione (GSH) | Detoxifies reactive electrophilic compounds by forming a readily excretable N-acetylcysteine conjugate. nih.gov |

Ecotoxicological Assessments

Ecotoxicological assessments of this compound are critical for understanding its potential impact on ecosystems, particularly as it has been identified as a disinfection byproduct (DBP) in drinking water.

Recent studies have identified a new class of halogenated aromatic DBPs known as halohydroxybenzonitriles (HHBNs) in chlorinated drinking water. nih.govresearchgate.net this compound is a prominent member of this group. nih.govresearchgate.net Research shows that HHBNs exhibit significantly higher cytotoxicity in Chinese hamster ovary cells compared to regulated aliphatic DBPs such as trihalomethanes and haloacetic acids. nih.govresearchgate.net

The toxicity of halogenated DBPs can vary widely based on their chemical structure. nih.gov Generally, halophenolic DBPs have been found to be more toxic than haloaliphatic ones. researchgate.net For instance, a comparative study on the developmental toxicity of 20 different halogenated DBPs in the marine polychaete Platynereis dumerilii established a clear toxicity ranking, with aromatic compounds often showing higher toxicity than aliphatic ones like bromoacetic acid and chloroacetic acid. nih.gov Although this compound was not included in that specific ranking, the high toxicity of related compounds like 2,6-dichloro-4-nitrophenol (B181596) underscores the potential ecotoxicological risk posed by chlorinated aromatic compounds. nih.gov

Table 2: Comparative Cytotoxicity of DBP Classes Based on findings from Wang et al. (2022) in Chinese hamster ovary cells.

| DBP Class | Examples | Relative Cytotoxicity Finding | Citation |

|---|---|---|---|

| Halohydroxybenzonitriles (HHBNs) | This compound | Significantly higher than regulated aliphatic DBPs. | nih.govresearchgate.net |

| Halonitrophenols (HNPs) | 2,6-dichloro-4-nitrophenol | Comparable concentration-cytotoxicity contribution to HHBNs. | nih.govresearchgate.net |

| Trihalomethanes (THMs) | Bromoform | Significantly lower than HHBNs. | nih.govresearchgate.net |

| Haloacetic Acids (HAAs) | Chloroacetic acid, Bromoacetic acid | Significantly lower than HHBNs. | nih.govresearchgate.netnih.gov |

The widespread use of chlorine as a disinfectant in water treatment is a primary source of dichlorinated aromatic compounds like this compound. nih.govnih.gov While effective for disinfection, chlorine and its compounds can react with natural organic matter present in water to form a variety of DBPs. nih.govnih.gov Many of these byproducts, including various organochlorine compounds, are known to be harmful to the environment. nih.govdcceew.gov.au

Environmental concerns associated with dichlorinated compounds include:

Formation and Persistence: The majority of dichlorinated compounds in the environment are the result of industrial emissions or formation as byproducts during processes like water disinfection. nih.govwikipedia.org While chlorine itself reacts quickly in the atmosphere and water, many of its resulting organochlorine compounds can be more stable and persist, posing long-term risks. dcceew.gov.au

Ecotoxicity: Many chlorinated DBPs are cytotoxic, genotoxic, and mutagenic. nih.govnih.gov Their release into aquatic ecosystems can harm local flora and fauna, potentially affecting microorganisms and plankton that form the base of the aquatic food web. nih.govnih.gov

Bioaccumulation: Some organochlorine compounds fall into the category of Persistent Organic Pollutants (POPs), which are chemicals that persist in the environment for long periods and can accumulate in the fatty tissue of living organisms. cpcb.nic.in

The continuous application and release of chlorine-based disinfectants can lead to the contamination of surface waters and soil, where they can form these potentially harmful organochlorine compounds. nih.gov Therefore, understanding the formation, fate, and toxicity of specific dichlorinated compounds like this compound is essential for assessing and managing their environmental risk. nih.gov

Quantitative Structure Activity Relationship Qsar and Computational Studies

Development and Application of QSAR Models for Predicting Biological Activity and Toxicity

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the structural or property-based descriptors of a compound with its biological activity or toxicity. nih.gov The development of robust QSAR models is essential for screening large numbers of chemicals and prioritizing them for further testing, which can save time and resources. europa.eu

For halogenated aromatic compounds like 3,5-Dichloro-2-hydroxybenzonitrile, QSAR models have been developed to predict their toxic effects. For instance, QSAR models for halogenated benzenes have been used to predict their joint toxicity to marine algae. nih.gov Such models often utilize physicochemical descriptors like the partition coefficient (logP) to quantify the hydrophobicity-dependent toxicity of non-polar narcotics. researchgate.net The toxicity of substituted phenols and anilines, however, can be higher than what their hydrophobicity alone would suggest, indicating the influence of other factors. researchgate.net

In the context of predicting the toxicity of disinfection byproducts, which can include halogenated compounds, QSAR models have been successfully developed. These models have demonstrated high predictive power for various toxicological endpoints, with coefficients of determination (R²) often exceeding 0.7 and high external validation metrics. nih.gov The development of such models relies on converting toxicity data, like LD50 values, into a standardized format and using them to build relationships with molecular descriptors. europa.eu

While specific QSAR models exclusively for this compound are not extensively documented in publicly available literature, the principles from models developed for related compounds are applicable. For example, 3D-QSAR studies on derivatives of similar structures, such as p-hydroxy benzohydrazide, have been used to design new antimicrobial agents. derpharmachemica.com These studies highlight the importance of steric and electronic fields in determining biological activity. derpharmachemica.comnih.govresearchgate.net

Table 1: Key Parameters in QSAR Model Development

| Parameter | Description | Relevance |

| Training Set | A group of compounds with known activities used to build the model. nih.gov | The quality and diversity of the training set are crucial for the model's reliability. |

| Test Set | An independent set of compounds used to validate the predictive power of the model. nih.gov | Assesses the model's ability to predict the activity of new, untested compounds. |

| Descriptors | Numerical values that characterize the properties of a molecule (e.g., logP, molecular weight, electronic properties). europa.eu | These are the independent variables in the QSAR equation. |

| Statistical Method | The mathematical technique used to correlate descriptors with activity (e.g., multiple linear regression, partial least squares). | Determines the form of the QSAR equation and its statistical significance. |

| Validation Metrics | Statistical parameters used to assess the model's performance (e.g., R², Q², pred_r²). derpharmachemica.comeurekaselect.com | Indicate the goodness-of-fit, robustness, and predictive ability of the model. |

This table provides a general overview of the components involved in creating a QSAR model.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used to understand how a ligand, such as this compound, might interact with a biological target, typically a protein. nih.govsemanticscholar.org The process involves predicting the binding mode and affinity, often expressed as a docking score, which can help in identifying potential drug candidates. f1000research.com

Following docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-receptor complex over time. nih.gov MD simulations provide a more realistic representation of the biological environment and can reveal important information about the stability of the binding, conformational changes in the protein and ligand, and the key interactions that maintain the complex. nih.gov

For instance, derivatives of (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid have been investigated for their anticancer and antimicrobial activities, and molecular docking could be a valuable tool to elucidate their mechanism of action at the molecular level. Similarly, docking studies on related hydrazone compounds have been used to understand their interactions with protein receptors like EGFR and HER2. nih.gov These studies often reveal the importance of hydrogen bonds and hydrophobic interactions in determining binding affinity. nih.gov

Table 2: Illustrative Docking Scores of Related Compounds with Potential Protein Targets

| Compound Class | Protein Target | Docking Score (kcal/mol) - Example | Key Interactions (Hypothetical) |

| Hydrazone Derivatives | EGFR Kinase | -8.5 | Hydrogen bonding with key residues in the active site. nih.gov |

| Phytochemicals | SARS-CoV-2 Mpro | -7.8 | Hydrophobic interactions and hydrogen bonds. f1000research.com |

| Antimicrobial Peptides | Bacterial Membranes | Not Applicable (MD Simulation) | Electrostatic and hydrophobic interactions leading to membrane disruption. nih.gov |

This table presents example docking scores for classes of compounds related to the subject to illustrate the type of data obtained from such studies. The values are not specific to this compound.

Quantum Chemical Descriptors in Structure-Activity and Structure-Property Relationships

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a powerful means to compute a wide range of molecular properties, known as quantum chemical descriptors. nih.gov These descriptors can offer deep insights into the electronic structure, reactivity, and other properties of a molecule, which are fundamental to its biological activity. nih.gov

Commonly used quantum chemical descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy is related to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and kinetic stability. nih.gov Other important descriptors include the molecular electrostatic potential (MEP), which helps to predict sites for electrophilic and nucleophilic attack, and various charge-related parameters.